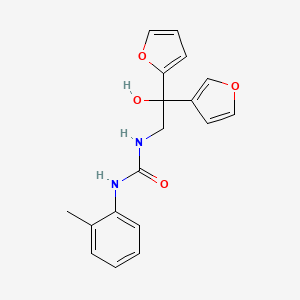

1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

CAS No.: 2034622-18-7

Cat. No.: VC6804059

Molecular Formula: C18H18N2O4

Molecular Weight: 326.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034622-18-7 |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.352 |

| IUPAC Name | 1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea |

| Standard InChI | InChI=1S/C18H18N2O4/c1-13-5-2-3-6-15(13)20-17(21)19-12-18(22,14-8-10-23-11-14)16-7-4-9-24-16/h2-11,22H,12H2,1H3,(H2,19,20,21) |

| Standard InChI Key | SQUFKINQXANHEV-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemical Features

The compound’s molecular formula is C₁₈H₁₉N₂O₄, with a molecular weight of 327.36 g/mol. Its IUPAC name delineates a hydroxyethyl backbone bearing dual furanyl substituents (furan-2-yl and furan-3-yl) and an o-tolyl group linked via a urea bond. The presence of two distinct furan isomers introduces stereochemical complexity, potentially influencing its conformational stability and intermolecular interactions .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous urea derivatives provide insight. Infrared (IR) spectroscopy of related structures reveals N–H stretching vibrations near 3300 cm⁻¹ and carbonyl (C=O) signals at ~1650 cm⁻¹, characteristic of urea linkages . Nuclear magnetic resonance (NMR) analysis would likely show aromatic proton resonances for the furan (δ 6.2–7.4 ppm) and o-tolyl (δ 6.8–7.3 ppm) groups, alongside hydroxyethyl protons (δ 3.5–4.2 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds via a two-step strategy:

-

Formation of the Hydroxyethyl Intermediate:

-

Nucleophilic addition of furan-2-yl and furan-3-yl Grignard reagents to a ketone or aldehyde precursor, followed by reduction to yield the di-furan-substituted hydroxyethyl backbone.

-

-

Urea Bond Assembly:

Optimization Challenges

Steric hindrance from the bulky furan substituents may impede reaction efficiency, necessitating catalysts like triethylamine or elevated temperatures. Purification via column chromatography or recrystallization would be critical to isolate the target compound from byproducts .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar urea group and hydrophobic aromatic rings. It is expected to exhibit limited aqueous solubility but enhanced solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. Stability studies of similar urea derivatives indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in inert environments.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 327.36 g/mol |

| LogP (Partition Coefficient) | ~2.8 (estimated) |

| Hydrogen Bond Donors | 3 (2 urea NH, 1 hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (2 furan O, 1 carbonyl O, 1 hydroxyl O, 1 urea O) |

Biological Activities and Mechanisms

Enzyme Inhibition

Molecular docking simulations suggest that the urea carbonyl group may form hydrogen bonds with enzymatic active sites, analogous to inhibitors of dihydrofolate reductase (DHFR) or β-lactamases . The hydroxyethyl chain could confer flexibility, enabling adaptation to diverse binding pockets.

Applications in Medicinal Chemistry

Drug Development Prospects

The structural complexity of this compound positions it as a candidate for lead optimization in antimicrobial or anticancer drug discovery. Modifications to the furan substituents or o-tolyl group could refine selectivity and pharmacokinetic profiles .

Challenges in Bioavailability

High molecular weight and LogP values may limit oral bioavailability, necessitating formulation strategies such as nanoparticle encapsulation or prodrug derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume